molecular formula C20H26N4O5S B2425983 (4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034592-10-2

(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2425983
CAS No.: 2034592-10-2
M. Wt: 434.51
InChI Key: XYRMUXVCXFKUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C20H26N4O5S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies Studies have been conducted on molecular interactions of compounds with similar functional groups, focusing on their binding interactions with specific receptors. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) explored its potent and selective antagonistic properties for the CB1 cannabinoid receptor. These studies involve conformational analysis and molecular modeling to understand the binding interactions, providing insights into the design of receptor-targeted drugs (Shim et al., 2002).

Synthesis and Structural Analysis Research on the synthesis and structural characterization of compounds containing similar sulfonyl and piperazinyl groups has been reported. For instance, the synthesis and X-ray diffraction studies of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol revealed insights into the molecular structure and bonding interactions, which are crucial for understanding the chemical properties and potential applications of such compounds (Naveen et al., 2015).

Biological Activity Screening Compounds with structural similarities have been synthesized and evaluated for their biological activities, including enzyme inhibition and antimicrobial properties. A study on the synthesis of {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones and their screening against α-glucosidase enzyme demonstrated the potential therapeutic applications of such compounds (Abbasi et al., 2019).

Antimicrobial and Anticancer Research Further research includes the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities. These studies involve the creation of libraries of compounds and their evaluation against various bacterial and cancer cell lines, contributing to the development of new therapeutic agents (Hafez et al., 2016).

Mechanism of Action

Properties

IUPAC Name

[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-28-18-7-6-16(14-19(18)29-2)30(26,27)23-11-9-22(10-12-23)20(25)17-13-15-5-3-4-8-24(15)21-17/h6-7,13-14H,3-5,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRMUXVCXFKUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.